5-Amino-1-pentanol

Catalog No.
S662323
CAS No.
2508-29-4
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-pentanol

CAS Number

2508-29-4

Product Name

5-Amino-1-pentanol

IUPAC Name

5-aminopentan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2

InChI Key

LQGKDMHENBFVRC-UHFFFAOYSA-N

SMILES

C(CCN)CCO

Synonyms

1-Amino-5-hydroxypentane; 1-Amino-5-pentanol; 5-Aminopentanol; 5-Hydroxy-1-pentanamine; 5-Hydroxypentylamine; Pentanolamine;

Canonical SMILES

C(CCN)CCO

Synthesis of S-glycosyl amino acid building blocks

One application of 5-aminopentan-1-ol is in the synthesis of S-glycosyl amino acid building blocks, which are essential components for the construction of complex carbohydrates and glycoproteins. These building blocks play a crucial role in various biological processes, and their synthesis allows researchers to study and modify their properties for specific applications. A study published in the journal "Tetrahedron Letters" demonstrated the use of 5-aminopentan-1-ol as a starting material for the synthesis of S-glycosyl amino acid building blocks with high yields and purities [].

Synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine

5-Aminopentan-1-ol has also been employed as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. This molecule is a type of heterocyclic compound with potential applications in various fields, including catalysis, luminescence, and sensing. A research article published in the journal "Dalton Transactions" described the utilization of 5-aminopentan-1-ol for the efficient synthesis of this specific terpyridine derivative [].

5-Amino-1-pentanol is an aliphatic amino alcohol characterized by a primary amino group and a primary hydroxy group at the ends of a linear five-carbon chain. It is derived from furfural, which is accessible from pentoses. This compound typically appears as white crystalline clumps that solidify around 35 °C and is highly soluble in water, ethanol, and acetone. In aqueous solutions, it exhibits strong alkalinity with a pH of approximately 13.2 at 20 °C

  • Drug delivery: The amphiphilic nature could facilitate the delivery of drugs across cell membranes [].
  • Material science: 5-Aminopentan-1-ol could be used as a building block for the synthesis of new polymers or functional materials due to its reactive amine and hydroxyl groups [].

  • Dehydration: When heated over ytterbium(III) oxide, it dehydrates to form 4-penten-1-amine and other cyclic amines like piperidine and tetrahydropyridine .
  • Polycondensation: The compound can react with esters of dicarboxylic acids (e.g., succinic anhydride) to produce polyesteramides, which are being explored for biodegradable plastics
    Of 5-Amino-1-pentanol - ChemicalBook" class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/applications-of-5-amino-1-pentanol.htm" rel="nofollow noopener" target="_blank"> .
  • Piperidine Synthesis: It can be converted to piperidine and its derivatives through cyclization reactions over zeolite catalysts

    Several methods exist for synthesizing 5-amino-1-pentanol:

    • Hydrogenation of Furfural: The complete hydrogenation of furfural leads to tetrahydrofurfuryl alcohol, which can then undergo ring expansion to yield 5-amino-1-pentanol through reductive amination .
    • Reductive Amination: A method involves the hydration of 3,4-dihydro-2H-pyran followed by reductive amination under mild conditions (temperature ≤ 120 °C) using supported nickel or cobalt catalysts .
    • Green Catalytic Systems: Recent advancements include using ionic liquid hydroxylamine salts as raw materials for a more environmentally friendly synthesis process .

Interaction studies indicate that 5-amino-1-pentanol can absorb carbon dioxide effectively, making it a candidate for applications in carbon capture technologies. Its interactions with various catalysts during synthesis also highlight its reactivity and potential for further chemical transformations

Several compounds share structural or functional similarities with 5-amino-1-pentanol. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
2-AminopentanolAmino alcoholShorter carbon chain; used in pharmaceuticals
3-AminopropanolAmino alcoholThree-carbon chain; involved in organic synthesis
6-AminohexanolAmino alcoholLonger carbon chain; potential for polymerization
PiperidineCyclic amineDerived from 5-amino-1-pentanol; used in drug development
ValerolactamLactamFormed from 5-amino-1-pentanol; relevant for polyamide production

Uniqueness of 5-Amino-1-Pentanol

What sets 5-amino-1-pentanol apart from these similar compounds is its unique bifunctional nature (both amino and hydroxy groups), making it particularly versatile in

Physical Description

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.099714038 g/mol

Monoisotopic Mass

103.099714038 g/mol

Boiling Point

221.5 °C

Heavy Atom Count

7

Melting Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H302 (99.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2508-29-4

Wikipedia

5-Amino-1-pentanol

Dates

Modify: 2023-08-15

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